molecular formula C25H23BrN2O3 B11288059 3-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-2-(4-methoxyphenyl)quinazolin-4(3H)-one

3-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-2-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B11288059
M. Wt: 479.4 g/mol
InChI Key: AKUYWDYFLFVINX-UHFFFAOYSA-N
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Description

3-[2-(4-BROMO-2,6-DIMETHYLPHENOXY)ETHYL]-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a brominated dimethylphenoxyethyl group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-BROMO-2,6-DIMETHYLPHENOXY)ETHYL]-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Brominated Dimethylphenoxyethyl Group: This step involves the reaction of the quinazolinone core with 4-bromo-2,6-dimethylphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate product with 4-methoxyphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-BROMO-2,6-DIMETHYLPHENOXY)ETHYL]-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinazolinone core.

    Substitution: The bromine atom in the dimethylphenoxyethyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Nucleophiles (amines, thiols), solvents like DMF or DMSO, bases like potassium carbonate.

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-[2-(4-BROMO-2,6-DIMETHYLPHENOXY)ETHYL]-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-BROMO-2,6-DIMETHYLPHENOXY)ETHYL]-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-CHLORO-2,6-DIMETHYLPHENOXY)ETHYL]-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
  • 3-[2-(4-FLUORO-2,6-DIMETHYLPHENOXY)ETHYL]-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
  • 3-[2-(4-METHYL-2,6-DIMETHYLPHENOXY)ETHYL]-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Uniqueness

The uniqueness of 3-[2-(4-BROMO-2,6-DIMETHYLPHENOXY)ETHYL]-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom may enhance its interactions with certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H23BrN2O3

Molecular Weight

479.4 g/mol

IUPAC Name

3-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-2-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C25H23BrN2O3/c1-16-14-19(26)15-17(2)23(16)31-13-12-28-24(18-8-10-20(30-3)11-9-18)27-22-7-5-4-6-21(22)25(28)29/h4-11,14-15H,12-13H2,1-3H3

InChI Key

AKUYWDYFLFVINX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC)C)Br

Origin of Product

United States

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